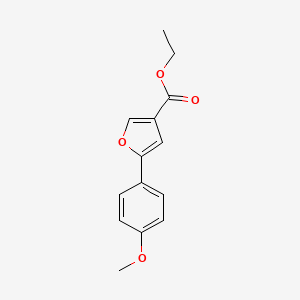
Ethyl 5-(4-methoxyphenyl)furan-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(4-methoxyphenyl)furan-3-carboxylate is a heterocyclic compound that belongs to the furan family It is characterized by a furan ring substituted with an ethyl ester group at the 3-position and a 4-methoxyphenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-methoxyphenyl)furan-3-carboxylate typically involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization. The reaction conditions often include the use of p-toluenesulfonic acid as a catalyst to facilitate the formation of the furan ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as graphene oxide can be employed to improve the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-methoxyphenyl)furan-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions include furanones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 5-(4-methoxyphenyl)furan-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of ethyl 5-(4-methoxyphenyl)furan-3-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of certain kinases or modulate the activity of transcription factors involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Ethyl 5-(4-methoxyphenyl)furan-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-nitrofuran-2-carboxylate: This compound has a nitro group instead of a methoxyphenyl group, leading to different chemical and biological properties.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: The presence of a fluoro and nitro group in this compound results in distinct reactivity and applications.
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: The amino and cyano groups confer unique properties to this compound, making it useful in different contexts
Properties
CAS No. |
62596-44-5 |
|---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
ethyl 5-(4-methoxyphenyl)furan-3-carboxylate |
InChI |
InChI=1S/C14H14O4/c1-3-17-14(15)11-8-13(18-9-11)10-4-6-12(16-2)7-5-10/h4-9H,3H2,1-2H3 |
InChI Key |
SUAGJOGWTWCMML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC(=C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















